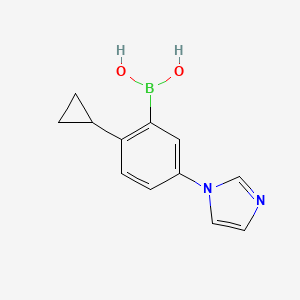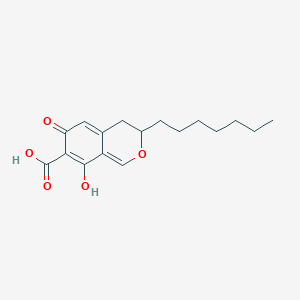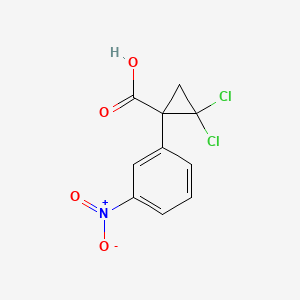
(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features a cyano group, a piperidinyl group, and a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the cyano group or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and water at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-(piperidin-4-yl)phenylboronic acid.
Reduction: Formation of 3-amino-4-(piperidin-4-yl)phenylboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in the treatment of diseases through the development of boron-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of (3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium complexes, leading to the formation of new carbon-carbon bonds. The cyano and piperidinyl groups can also participate in various interactions, enhancing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
- 3-Cyanophenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness
(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a piperidinyl group, which provide additional functionalization options and reactivity compared to other boronic acids. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
分子式 |
C12H15BN2O2 |
|---|---|
分子量 |
230.07 g/mol |
IUPAC 名称 |
(3-cyano-4-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c14-8-10-7-11(13(16)17)1-2-12(10)9-3-5-15-6-4-9/h1-2,7,9,15-17H,3-6H2 |
InChI 键 |
ZNWIZBVOIZEEAU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C2CCNCC2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)




![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)

![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)

